Ethyl-thiazol-2-YL-amine
Description
Historical Context and Emerging Significance of the Thiazole (B1198619) Heterocyclic System in Medicinal Chemistry
The thiazole ring, a five-membered heterocycle containing both a sulfur and a nitrogen atom, has a rich history in chemistry and pharmacology. sysrevpharm.orgresearchgate.net Its journey in medicinal chemistry began with the pioneering work of Hofmann and Hantzsch in 1887, which laid the groundwork for thiazole synthesis. tandfonline.com The Hantzsch thiazole synthesis remains a fundamental and widely used method for preparing these derivatives. researchgate.net
Initially, the significance of the thiazole moiety was recognized through its presence in natural products essential for life, such as Vitamin B1 (thiamine). brieflands.com Over time, the therapeutic potential of synthetic thiazole derivatives became increasingly apparent. During the mid-20th century, systematic screening revealed their broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. fabad.org.trijsdr.org This versatility established the thiazole scaffold as a "universal motif" in drug discovery, present in numerous marketed drugs like the antibacterial agent Sulfathiazole and the antiviral Ritonavir. researchgate.net
The 2-aminothiazole (B372263) substructure is particularly noteworthy. It acts as a crucial pharmacophore, or the active part of a molecule, in many biologically active compounds. researchgate.net The amino group at the C2 position serves as a versatile handle for chemical modification, allowing chemists to build diverse libraries of compounds and fine-tune their biological activity. researchgate.net Consequently, thiazole derivatives are integral to the development of modern therapeutics, addressing a wide range of diseases from microbial infections to cancer. fabad.org.trresearchgate.net
Strategic Positioning of Ethyl-thiazol-2-YL-amine within Contemporary Thiazole-Based Research Trajectories
This compound, also known as N-ethyl-1,3-thiazol-2-amine, represents a specific building block within the vast landscape of thiazole chemistry. Its strategic importance lies not as an end-product therapeutic itself, but as a key intermediate or foundational scaffold for creating more complex and targeted molecules. The ethyl group attached to the amine provides a specific lipophilic and steric profile that researchers can leverage in drug design.
A prime example of its strategic use is in the development of novel antibacterial agents. Researchers have designed and synthesized a series of 1-ethyl-3-(thiazol-2-yl)urea derivatives as potential inhibitors of Escherichia coli DNA gyrase B. nih.gov DNA gyrase is a crucial enzyme for bacterial survival, making it an attractive target for new antibiotics to combat growing resistance. In this research, the this compound core was incorporated into larger molecules, with various substitutions made on the thiazole ring to optimize inhibitory activity. nih.gov This positions the compound squarely within the research trajectory aimed at overcoming antimicrobial resistance by exploring novel enzyme inhibitors. fabad.org.tr
The research demonstrated that specific benzothiazole (B30560) derivatives incorporating the ethylurea-thiazole structure showed potent inhibition of the target enzyme, with IC₅₀ values in the low micromolar range. nih.gov This work underscores how a relatively simple molecule like this compound serves as a critical starting point for structure-activity relationship (SAR) studies, where systematic modifications are made to enhance potency and selectivity against a specific biological target.
Current Research Frontiers and Future Prospects for this compound Analogues in Drug Discovery and Chemical Biology
The research frontiers for analogues of this compound are expanding, driven by the need for new drugs with improved efficacy and novel mechanisms of action. Current research is heavily focused on two main areas: oncology and infectious diseases.
In anticancer research, the 2-aminothiazole scaffold is a key component of numerous investigational agents. nih.gov For instance, derivatives are being designed as tubulin inhibitors, which disrupt the cellular machinery responsible for cell division, a hallmark of cancer. nih.gov One study synthesized a series of N,4-diaryl-1,3-thiazole-2-amines and found that a specific analogue, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, potently inhibited tubulin polymerization and induced cell cycle arrest, demonstrating significant antiproliferative activity. nih.gov Future prospects in this area involve modifying analogues of this compound to create highly selective and potent tubulin inhibitors or inhibitors of other cancer-related targets like protein kinases. nih.gov
In the field of infectious diseases, the development of DNA gyrase inhibitors based on the ethyl-thiazole scaffold continues to be a promising avenue. nih.gov The data from these studies provides a clear path for future research: further optimization of the thiazole substitution to improve antibacterial potency and overcome bacterial defense mechanisms like efflux pumps. nih.gov
However, a critical research frontier involves navigating the potential liabilities of the 2-aminothiazole scaffold. Some studies have flagged this structure as a potential "toxicophore" or a "Pan-Assay Interference Compound" (PAINS), meaning it can sometimes lead to false positives in high-throughput screening assays or have undesirable metabolic consequences. researchgate.netacs.org Therefore, a significant aspect of future research will be to design this compound analogues that retain their desired biological activity while minimizing these off-target effects and potential toxicity. This involves careful molecular modeling, bioisosteric replacement (swapping parts of the molecule with other groups that have similar properties), and rigorous biological testing to ensure specificity and safety. researchgate.net The ultimate goal is to harness the therapeutic potential of this versatile scaffold while ensuring the resulting drug candidates are both effective and safe.
Detailed Research Findings
The utility of the this compound scaffold is evident in studies targeting specific enzymes. The following table presents data on derivatives designed as inhibitors of E. coli DNA gyrase.
| Compound | Structure | Target | IC₅₀ (µM) nih.gov |
| Benzo[1,2-d]thiazole 32 | A benzothiazole derivative with an ethylurea (B42620) linker | E. coli DNA gyrase | 2.9 |
| Benzo[1,2-d]thiazole 33 | A benzothiazole derivative with an ethylurea linker | E. coli DNA gyrase | 2.1 |
| Benzo[1,2-d]thiazole 34 | A benzothiazole derivative with an ethylurea linker | E. coli DNA gyrase | 1.9 |
| Benzo[1,2-d]thiazole 36 | A benzothiazole derivative with an ethylurea linker | E. coli DNA gyrase | 3.5 |
| Benzo[1,2-d]thiazole 37 | A benzothiazole derivative with an ethylurea linker | E. coli DNA gyrase | 3.3 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-2-6-5-7-3-4-8-5/h3-4H,2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWSZVRMLJKYML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547031 | |
| Record name | N-Ethyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13472-75-8 | |
| Record name | N-Ethyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethyl-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Sophisticated Synthetic Methodologies for Ethyl Thiazol 2 Yl Amine and Structural Analogues
Classical and Evolving Approaches to Thiazole (B1198619) Ring Construction
The foundational methods for constructing the thiazole ring have been refined over more than a century, leading to a host of contemporary adaptations that offer improved efficiency, substrate scope, and milder reaction conditions.
Hantzsch Thiazole Synthesis and its Contemporary Adaptations
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains the most prominent and widely utilized method for the synthesis of thiazole derivatives. acs.org The classical approach involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of 2-aminothiazole (B372263) scaffolds like Ethyl-thiazol-2-YL-amine, thiourea (B124793) or its substituted derivatives serve as the thioamide component.
The generally accepted mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.
Contemporary adaptations of the Hantzsch synthesis have focused on enhancing its efficiency and environmental compatibility. Microwave irradiation, for instance, has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods. rsc.org Solvent-free conditions, often combined with microwave assistance or grinding, represent another green modification that minimizes waste and simplifies product isolation. tandfonline.com Furthermore, the use of catalysts such as basic alumina has been explored to facilitate the reaction under solvent-free microwave conditions, leading to rapid and high-yielding synthesis of 2-aminothiazoles. rsc.org
| Method | Reactants | Conditions | Key Advantages | Yield |
| Classical Hantzsch | α-Haloketone, Thiourea | Reflux in Ethanol | Well-established, versatile | Moderate to Good |
| Microwave-Assisted | α-Haloketone, Thiourea | Microwave irradiation, often solvent-free or in a high-boiling solvent (e.g., DMF) | Drastically reduced reaction times (minutes vs. hours) | Good to Excellent rsc.org |
| Catalyst-Supported | Methylcarbonyl, Thiourea, Iodine | Montmorillonite-K10 catalyst, DMSO, 80 °C | One-pot from methyl ketones, avoids pre-synthesis of α-haloketone | Good researchgate.net |
| Aqueous Media | 1-Aryl-2-bromoethan-1-one, Thioamide | Water, ambient temperature | Environmentally friendly, catalyst-free, simple work-up | Excellent (87-97%) researchgate.net |
Cyclization Reactions in the Formation of this compound Scaffolds
Beyond the Hantzsch synthesis, several other cyclization strategies have been developed to construct the 2-aminothiazole core. These methods often provide alternative pathways that can accommodate different starting materials or functional group patterns.
One notable approach involves the reaction of α,α-dibromoketones with thiourea, which directly yields 2-amino-4-arylthiazoles. Another strategy employs the cyclization of S-actonyl-N-methylisothiourea, formed from the reaction of α-thiocyanoacetone and an amine, which upon heating or treatment with dilute acid, forms the 2-methylaminothiazole ring.
The Cook-Heilbron synthesis provides another route, involving the reaction of an α-aminonitrile with carbon disulfide. While historically significant, this method is less commonly used today compared to the more versatile Hantzsch-type syntheses. More recent innovations include domino reactions of propargylamines with isothiocyanates, which can selectively yield 2-aminothiazoles under microwave conditions with a catalytic amount of acid. bepls.com
Advanced Synthetic Strategies and Reaction Optimizations
To meet the demands of modern chemistry for efficiency, atom economy, and sustainability, advanced synthetic strategies have been developed. These include multi-component reactions that build molecular complexity in a single step and the adoption of green chemistry principles.
Multi-component and One-Pot Reaction Protocols for Enhanced Efficiency
Multi-component reactions (MCRs), where three or more reactants are combined in a single operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency. Several MCRs have been designed for the synthesis of 2-aminothiazole derivatives.
| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |
| One-Pot Hantzsch | Ketone, Thiourea, Iodine | Montmorillonite-K10 / DMSO | 4-Substituted-2-aminothiazoles | researchgate.net |
| One-Pot Hantzsch | Acetophenone, Thiourea, TCCA | Ca/4-MePy-IL@ZY-Fe3O4 / EtOH | 4-Aryl-2-aminothiazoles | rsc.org |
| Three-Component | Ketoacid, Thiosemicarbazide, Phenacyl bromide | Activated KSF / EtOH | 2-(Thiazol-2-yl)-4,5-dihydropyridazin-3(2H)-ones | tandfonline.com |
| Four-Component | Acid chloride, Secondary amine, Ethyl bromopyruvate, Ammonium thiocyanate | One-pot | Ethyl 2-(4-aryl-2-dialkylamino-1,3-thiazole-5-yl)-2-oxoacetates | researchgate.net |
Environmentally Benign and Sustainable Synthetic Approaches for Thiazole Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of thiazoles to minimize environmental impact. researchgate.netresearchgate.net A key strategy is the replacement of volatile organic solvents (VOCs) with greener alternatives. Water has been successfully used as a solvent for the Hantzsch synthesis, often leading to high yields at ambient temperatures without the need for a catalyst. researchgate.net Polyethylene glycol (PEG) has also served as a recyclable and effective reaction medium. rsc.org
The use of recyclable catalysts is another cornerstone of sustainable synthesis. bepls.com Silica-supported tungstosilisic acid has been employed as a reusable catalyst for the one-pot multi-component synthesis of Hantzsch thiazole derivatives. researchgate.net A cross-linked chitosan hydrogel has also been developed as a recyclable biocatalyst for thiazole synthesis under ultrasonic irradiation, offering mild conditions and high yields. mdpi.com These approaches not only reduce waste but also lower the cost associated with catalyst consumption. researchgate.netbohrium.com
Targeted Derivatization and Functionalization Strategies for this compound Scaffolds
Once the core this compound scaffold is synthesized, its properties can be fine-tuned through targeted derivatization. The 2-amino group is a key handle for functionalization, allowing for a wide range of chemical transformations.
Acylation: The exocyclic amino group can be readily acylated using acid chlorides or carboxylic acids to form the corresponding amides. nih.govmdpi.com This reaction is often carried out in the presence of a base like pyridine. This derivatization is a common strategy to introduce diverse substituents and build more complex molecules. mdpi.com
Alkylation: Alkylation of 2-aminothiazoles can be complex, as it can occur on either the exocyclic amino nitrogen or the endocyclic ring nitrogen. acs.org The outcome is often dependent on the reaction conditions. In the presence of a strong base like lithium amide, alkylation tends to occur on the exocyclic nitrogen to yield N,N-disubstituted-2-aminothiazoles. acs.org In the absence of such condensing agents, alkylation often leads to the formation of 2-imino-3-alkylthiazoline products via reaction at the ring nitrogen. acs.orgnih.gov
Schiff Base Formation: The primary amino group can react with various aldehydes and ketones to form Schiff bases (imines). nih.gov This reaction is typically performed by refluxing the 2-aminothiazole and the carbonyl compound in a solvent like ethanol. mdpi.com These imines can serve as intermediates for further transformations or be final target molecules.
Other Derivatizations: The 2-aminothiazole scaffold can also undergo other reactions such as reaction with isothiocyanates to form thiazolyl-thiourea derivatives. mdpi.com Furthermore, if the thiazole ring itself contains suitable leaving groups (e.g., bromine), it can be functionalized via cross-coupling reactions like the Suzuki reaction to introduce new aryl or vinyl groups. mdpi.com
These functionalization strategies provide a powerful toolkit for chemists to create libraries of this compound analogues with diverse structural features, enabling the exploration of their chemical and physical properties.
Alkylation and Acylation Reactions for Molecular Diversification
Alkylation and acylation reactions at the exocyclic amino group of this compound are fundamental strategies for molecular diversification. These reactions introduce a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.
Alkylation Reactions:
The introduction of alkyl groups onto the amino function of 2-aminothiazoles can be achieved through various methods. Direct N-alkylation using alkyl halides is a common approach. For instance, the reaction of a 2-aminothiazole with an alkyl halide in the presence of a base can yield the corresponding N-alkylated product. The reactivity of the amino group can be influenced by the substituents on the thiazole ring.
A study on the alkylation of 2-aminobenzothiazole with α-iodo methyl ketones demonstrated that the reaction proceeds via N-alkylation of the endocyclic nitrogen atom, followed by intramolecular cyclization. This highlights the potential for regioselective alkylation depending on the reaction conditions and the structure of the alkylating agent.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 2-Aminothiazole | Alkyl Halide | N-Alkyl-2-aminothiazole | N-Alkylation |
| 2-Aminothiazole | Chloroacetyl chloride | 2-(Chloroacetylamino)thiazole | N-Acylation |
Acylation Reactions:
Acylation of the amino group in 2-aminothiazoles is a widely used technique to introduce amide functionalities, which can participate in hydrogen bonding and other interactions with biological targets. This is typically achieved by reacting the 2-aminothiazole with acyl chlorides or carboxylic acids under appropriate conditions.
For example, the reaction of 2-aminothiazoles with various acyl halides in a solvent like dry pyridine can produce the corresponding amides in high yields nih.gov. Another method involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) to facilitate the reaction between a 2-aminothiazole and a carboxylic acid nih.gov. Microwave-assisted synthesis has also been employed to accelerate these reactions.
The acylation of 2-amino-4-substituted thiazoles with chloroacyl chlorides has been shown to yield 2-(chloroacylamino)-4-substituted-thiazoles, which have demonstrated significant biological activity. Furthermore, N-acylated-2-amino-5-benzyl-1,3-thiazoles have been prepared and evaluated for their in vitro anticancer activity.
| Reagent | Conditions | Product |
| Acyl Halide | Dry Pyridine | N-Acyl-2-aminothiazole |
| Carboxylic Acid | EDCI | N-Acyl-2-aminothiazole |
| Chloroacyl Chloride | - | 2-(Chloroacylamino)thiazole |
Advanced Coupling Reactions and Heterocycle Annulation Techniques
To further expand the structural diversity of this compound analogues, advanced cross-coupling reactions and heterocycle annulation techniques are employed. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, as well as the construction of fused ring systems.
Advanced Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules. The Suzuki coupling , which involves the reaction of an organoboron compound with a halide, has been successfully applied to 2-aminothiazole derivatives. For instance, the Suzuki reaction of an amide derivative of 2-amino-5-bromothiazole with 4-fluorophenylboronic acid has been reported to yield the corresponding 5-aryl-2-aminothiazole derivative nih.gov.
The Buchwald-Hartwig amination is another important palladium-catalyzed reaction for the formation of C-N bonds. This reaction has been utilized for the N-arylation of 2-aminothiazoles with aryl bromides and triflates, providing an efficient route to 2-arylaminothiazoles nih.gov. The use of specific ligands, such as tBuBrettPhos, has been shown to be crucial for achieving high yields, even with electron-rich aryl halides nih.gov.
Copper-catalyzed C-S cross-coupling reactions of thiazolidine-2-thiones with organoboronic acids have also been developed for the synthesis of azole sulfides dntb.gov.ua.
| Reaction Name | Catalyst | Reactants | Product |
| Suzuki Coupling | Palladium | 2-Halo-aminothiazole, Arylboronic acid | 2-Amino-arylthiazole |
| Buchwald-Hartwig Amination | Palladium | 2-Aminothiazole, Aryl halide | N-Aryl-2-aminothiazole |
| Sonogashira Coupling | Palladium/Copper | 2-Halo-aminothiazole, Terminal alkyne | 2-Alkynyl-aminothiazole |
Heterocycle Annulation Techniques:
Heterocycle annulation involves the construction of a new ring fused to the existing thiazole core. This strategy leads to the formation of polycyclic systems with distinct pharmacological profiles. Domino reactions, which involve a sequence of intramolecular reactions, are particularly efficient for this purpose.
For example, a domino reaction has been developed to synthesize fused-thiazole derivatives from epoxy-ketones and thiourea or thioamide derivatives in acetic acid nih.gov. This methodology has been applied to various natural products to generate libraries of bioactive compounds nih.gov. Microwave-assisted synthesis has also been employed for the efficient synthesis of fused thiazoles, such as thiazolo[5,4-d]thiazoles rsc.org.
Furthermore, the reaction of 2-aminothiazoles with α-bromo ketones can lead to the formation of imidazo[2,1-b]thiazole derivatives. These fused heterocyclic systems are of significant interest due to their diverse biological activities.
Elucidation of Chemical Reactivity and Transformative Pathways of Ethyl Thiazol 2 Yl Amine Scaffolds
Fundamental Chemical Reactions of the Thiazole-2-amine Moiety
The thiazole (B1198619) ring's chemistry is complex, influenced by the pyridine-like nitrogen atom at position 3 and the thiophene-like sulfur atom at position 1. chemicalbook.com This structure deactivates the nucleus towards electrophilic substitution compared to other five-membered heterocycles like thiophene (B33073), but it also makes the C2 position susceptible to nucleophilic attack. chemicalbook.comias.ac.inias.ac.in
Oxidation: The thiazole ring can undergo oxidation at both the nitrogen and sulfur atoms. wikipedia.orgthieme-connect.de Oxidation at the nitrogen atom leads to the formation of aromatic thiazole N-oxides. wikipedia.org Various oxidizing agents, such as m-chloroperoxybenzoic acid (mCPBA), can be used for this transformation. wikipedia.org Oxidation can also occur at the sulfur atom, which may lead to non-aromatic sulfoxides or sulfones. wikipedia.orgacs.org However, the formation of N-oxides is often the more prevalent pathway. thieme-connect.de The 2-amino group itself can be susceptible to oxidation, although the ring atoms are generally more reactive.
Reduction: The thiazole ring is generally resistant to hydrogenation due to its aromatic stability. slideshare.net While some substituted thiazoles may undergo ring-cleavage under harsh reduction conditions, such as with sodium and ethanol, catalytic hydrogenation typically leaves the ring intact. slideshare.net This resistance makes the selective reduction of other functional groups on a thiazole-containing molecule feasible without disrupting the core heterocyclic structure.
Table 1: Summary of Oxidation and Reduction Reactions
| Reaction Type | Reagent Examples | Product(s) | Ring Aromaticity |
|---|---|---|---|
| N-Oxidation | mCPBA, Hypofluorous acid | Thiazole N-oxide | Maintained |
| S-Oxidation | mCPBA | Sulfoxide/Sulfone | Lost |
| Reduction | Sodium and ethanol | Ring-cleavage products | Lost |
| Catalytic Hydrogenation | H₂, Pd/C | Generally unreactive | Maintained |
The electronic landscape of the thiazole ring dictates the regioselectivity of substitution reactions. Calculated π-electron densities show that the C5 position is the primary site for electrophilic attack, while the C2 position is the most susceptible to nucleophilic substitution. wikipedia.orgchemicalbook.com
Electrophilic Substitution: The thiazole nucleus is deactivated towards electrophilic attack due to the electron-withdrawing nature of the pyridine-like nitrogen atom. ias.ac.inias.ac.in Reactions like nitration and sulfonation require harsh conditions. When substitution does occur, it preferentially happens at the C5 position, which is the most electron-rich carbon atom in the ring. wikipedia.org The presence of the activating amino group at C2 can influence this reactivity, potentially facilitating substitution.
Nucleophilic Substitution: The C2 position of the thiazole ring is electron-deficient and thus the preferred site for nucleophilic attack. chemicalbook.comias.ac.inslideshare.net This is a key feature of thiazole chemistry. For instance, thiazole can react with potassium amide in liquid ammonia to yield 2-aminothiazole (B372263). slideshare.net In the case of ethyl-thiazol-2-yl-amine, the amino group itself is a nucleophile. The exocyclic nitrogen can readily participate in reactions such as acylation, alkylation, and condensation. researchgate.net The nucleophilicity of the 2-aminothiazole scaffold has been systematically studied, showing its reactivity in aromatic nucleophilic substitution reactions to form hybrid compounds. researchgate.net Halogens at the C2 position are readily displaced by nucleophiles. ias.ac.inias.ac.in
Table 2: Regioselectivity in Substitution Reactions of the Thiazole Ring
| Position | Reaction Type | Reactivity | Rationale |
|---|---|---|---|
| C2 | Nucleophilic Substitution | Favored | Electron-deficient carbon due to adjacent N and S atoms. chemicalbook.comias.ac.in |
| C4 | Electrophilic Substitution | Less Favored | Moderate electron density. |
| C5 | Electrophilic Substitution | Favored | Highest π-electron density on a carbon atom. wikipedia.orgchemicalbook.com |
Complex Chemical Transformations and Scaffold Rearrangements
The this compound scaffold serves as a versatile building block for the synthesis of more complex molecular architectures, including various fused heterocyclic systems.
The inherent reactivity of the 2-aminothiazole moiety makes it a valuable precursor for constructing bicyclic and tricyclic fused systems. These reactions often involve the exocyclic amino group and the endocyclic nitrogen atom acting as nucleophiles to form new rings.
Thiazolo[3,2-a]pyrimidines: A common transformation involves the reaction of 2-aminothiazoles with β-dicarbonyl compounds or their equivalents. This condensation reaction leads to the formation of the fused thiazolo[3,2-a]pyrimidine system, a scaffold found in many biologically active molecules.
Thiazolo[4,5-d]pyridazines: These systems can be synthesized from 2-aminothiazole precursors, for example, by reacting ethyl 2-aminothiazole-4-carboxylate with phenyl isothiocyanate derivatives to form thiourea (B124793) intermediates which can be further cyclized. nih.gov
Thiazolo[4,5-d] wikipedia.orgacs.orgnih.govtriazin-4(3H)-ones: A solid-phase synthesis approach has been developed to create libraries of these fused compounds, demonstrating the utility of the thiazole scaffold in combinatorial chemistry. mdpi.com
Other Fused Systems: The 2-aminothiazole core can be annulated with various rings. For instance, multi-component reactions can yield pyran or pyrimidine rings attached to the thiazole. nih.gov Similarly, condensation with α-haloketones followed by intramolecular cyclization can lead to imidazo[2,1-b]thiazoles. The reaction with propargyl bromides can lead to 5H-thiazolo[3,2-a]pyrimidin-5-ones. organic-chemistry.org
The synthesis of these fused systems highlights the role of the 2-aminothiazole unit as a "privileged" scaffold in medicinal chemistry, providing access to a wide range of diverse heterocyclic structures. mdpi.comnih.gov
Understanding the mechanisms of reactions involving the this compound scaffold is crucial for optimizing synthetic routes and predicting product formation.
Hantzsch Thiazole Synthesis: The foundational synthesis of the 2-aminothiazole ring itself, the Hantzsch synthesis, involves the reaction of an α-haloketone with a thioamide (like thiourea). researchgate.net A proposed mechanism for a related one-pot synthesis involves the initial activation of a methyl carbonyl group by a catalyst, followed by halogenation to create an intermediate. A nucleophilic attack by the sulfur of thiourea onto the halogenated carbon occurs, followed by an intramolecular nucleophilic condensation of the imine nitrogen onto the carbonyl carbon to form the thiazole ring. rsc.org
Reactions with Isocyanates: The reaction of 2-amino-2-thiazoline derivatives with isocyanates and isothiocyanates has been studied both chemically and computationally. nih.gov These studies show that the addition occurs regioselectively at the endocyclic ring nitrogen to form kinetically and enthalpically favored adducts. The mechanism is proposed to be a stepwise process, with the formation of the endocyclic adduct proceeding through a lower activation barrier. nih.gov
Degradative Reactions: While the thiazole ring is relatively stable, it can be cleaved under specific conditions. For example, some thiazole derivatives can undergo cycloaddition reactions at high temperatures, followed by the extrusion of the sulfur atom to yield a pyridine ring. wikipedia.org Hydrolysis assisted by reagents like mercury(II) chloride can also be used to convert the thiazole ring into an aldehyde, demonstrating a synthetic transformation that involves the degradation of the core scaffold. wikipedia.org
Advanced Spectroscopic and Analytical Methodologies for Molecular Structure Elucidation of Ethyl Thiazol 2 Yl Amine Derivatives
Nuclear Magnetic Resonance Spectroscopy (NMR) Applications
NMR spectroscopy stands as a cornerstone for determining the molecular structure of organic compounds, providing detailed information about the hydrogen and carbon frameworks.
Proton Nuclear Magnetic Resonance (1H-NMR) for Hydrogen Connectivity Analysis
Proton NMR (¹H-NMR) is instrumental in mapping the proton environments within a molecule. For Ethyl-thiazol-2-YL-amine derivatives, ¹H-NMR spectra reveal characteristic signals that confirm the presence and connectivity of the ethyl and thiazole (B1198619) moieties.
In a representative analysis of an N-substituted thiazol-2-amine derivative, the ethyl group protons typically appear as a triplet and a quartet due to spin-spin coupling. For instance, in N,N-diethylnaphtho[2,1-d]thiazol-2-amine, the ethyl protons present as a quartet at 3.59 ppm (CH₂) and a triplet at 1.29 ppm (CH₃), with a coupling constant (J) of 7.2 Hz. rsc.org Similarly, for N,N-diethyl-6-methoxybenzo[d]thiazol-2-amine, these signals are observed at 3.54 ppm (quartet) and 1.27 ppm (triplet), also with a J value of 7.2 Hz. rsc.org
The protons on the thiazole ring itself have distinct chemical shifts. For example, in ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, the thiazole proton appears as a singlet at 6.85 ppm. researchgate.net The amine proton (N-H) signal is also a key diagnostic peak, often appearing as a broad singlet at a higher chemical shift, such as the signal at δ 9.55 ppm in N-(4-fluorophenyl)-4-(p-tolyl)thiazol-2-amine. nanobioletters.com The exact chemical shifts and splitting patterns provide unequivocal evidence for the arrangement of protons, confirming the this compound core structure and the nature of its substituents.
Table 1: Selected ¹H-NMR Data for this compound Derivatives
| Compound | Solvent | Proton | Chemical Shift (δ ppm) | Multiplicity | J (Hz) |
|---|---|---|---|---|---|
| N,N-diethylnaphtho[2,1-d]thiazol-2-amine rsc.org | CDCl₃ | -CH₂CH₃ | 3.59 | quartet | 7.2 |
| -CH₂CH₃ | 1.29 | triplet | 7.2 | ||
| N,N-diethyl-6-methoxybenzo[d]thiazol-2-amine rsc.org | CDCl₃ | -CH₂CH₃ | 3.54 | quartet | 7.2 |
| -CH₂CH₃ | 1.27 | triplet | 7.2 | ||
| Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate researchgate.net | DMSO-d₆ | Thiazole-H | 6.85 | singlet | N/A |
| -OCH₂CH₃ | 4.20 | quartet | 18.8 | ||
| -OCH₂CH₃ | 1.30 | triplet | 16.4 | ||
| N-(4-fluorophenyl)-4-(p-tolyl)thiazol-2-amine nanobioletters.com | DMSO-d₆ | N-H | 9.55 | singlet | N/A |
Carbon-13 Nuclear Magnetic Resonance (13C-NMR) for Carbon Framework Elucidation
For this compound derivatives, the carbon atoms of the thiazole ring exhibit characteristic resonances. The C=N carbon of the thiazole ring in N-(substituted phenyl)-4-(substituted phenyl)thiazol-2-amine derivatives typically appears in the range of δ 161.11-161.38 ppm. nanobioletters.com In N,N-diethylnaphtho[2,1-d]thiazol-2-amine, the carbons of the ethyl group are found at δ 45.55 ppm (-CH₂) and δ 12.88 ppm (-CH₃). rsc.org Similarly, in N,N-diethyl-6-methoxybenzo[d]thiazol-2-amine, these carbons resonate at δ 45.32 ppm and δ 13.01 ppm, respectively. rsc.org The carbon attached to the sulfur in the thiazole ring of ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate is observed at 105.0 ppm. researchgate.net
Table 2: Selected ¹³C-NMR Data for this compound Derivatives
| Compound | Solvent | Carbon | Chemical Shift (δ ppm) |
|---|---|---|---|
| N-(2-nitrophenyl)-4-(p-tolyl)thiazol-2-amine derivative nanobioletters.com | DMSO-d₆ | ArC=N | 161.11 |
| N,4-bis(4-nitrophenyl)thiazol-2-amine nanobioletters.com | DMSO-d₆ | ArC=N | 161.38 |
| N,N-diethylnaphtho[2,1-d]thiazol-2-amine rsc.org | CDCl₃ | -CH₂CH₃ | 45.55 |
| -CH₂CH₃ | 12.88 | ||
| N,N-diethyl-6-methoxybenzo[d]thiazol-2-amine rsc.org | CDCl₃ | -CH₂CH₃ | 45.32 |
| -CH₂CH₃ | 13.01 | ||
| Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate researchgate.net | DMSO-d₆ | Thiazole C-S | 105.0 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aliphatic amines, α-cleavage of an alkyl radical is a predominant fragmentation mode, with the largest group being preferentially lost. miamioh.edu The molecular ion peak for a monoamine will be an odd number. miamioh.edu
In the analysis of thiazole derivatives, the mass spectrum often shows a prominent molecular ion peak. For instance, the mass spectrum of 3-[(thiophen-2-ylmethylene)-amino]-4-oxo-imidazolidin-2-thione, a related heterocyclic compound, displayed an intense molecular ion peak at m/z 225, which was also the base peak. researchgate.net Fragmentation of thiazole rings can occur, providing clues to the substitution pattern. sapub.org The fragmentation of 5-aryl-2-[(thiophen-2-ylmethylene)-acetylhydrazino]-thiazole derivatives showed fragmentation patterns that included the formation of a 5-(substituted phenyl)-2-amino-thiazole ion. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. This is crucial for confirming the identity of newly synthesized compounds. For example, the calculated mass for [C₁₆H₁₃FN₂S + H]⁺ of N-(4-fluorophenyl)-4-(p-tolyl)thiazol-2-amine was 285.0817, and the observed mass was 285.0856, confirming the elemental composition. nanobioletters.com Similarly, for N,4-bis(4-nitrophenyl)thiazol-2-amine, the calculated mass for [C₁₅H₁₀N₄O₄S + H]⁺ was 343.0456, and the observed mass was 343.0496. nanobioletters.com
Infrared Spectroscopy (IR) for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies. For this compound derivatives, key characteristic absorption bands include:
N-H stretch: A peak in the region of 3216-3220 cm⁻¹ is indicative of the N-H bond in the amine group. nanobioletters.com
C-H stretch (aromatic): Absorption bands around 2822-3015 cm⁻¹ correspond to the C-H stretching vibrations of the aromatic rings. nanobioletters.com
C=N stretch: The stretching vibration of the C=N bond within the thiazole ring is typically observed in the range of 1454-1474 cm⁻¹. nanobioletters.com
C-S stretch: The presence of the thiazole ring is further confirmed by a C-S stretching vibration, often seen around 1016-1160 cm⁻¹. nanobioletters.com
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H stretch | 3216 - 3220 | nanobioletters.com |
| C-H stretch (Aromatic) | 2822 - 3015 | nanobioletters.com |
| C=N stretch (Thiazole) | 1454 - 1474 | nanobioletters.com |
| C-S stretch (Thiazole) | 1016 - 1160 | nanobioletters.com |
Ultraviolet-Visible Spectroscopy (UV-Vis) and Solvatochromism Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The position, intensity, and shape of absorption bands can be influenced by the solvent, a phenomenon known as solvatochromism. ijcce.ac.ir Studying the UV-Vis spectra of this compound derivatives in different solvents can reveal insights into their electronic structure and intermolecular interactions. ijcce.ac.ir
For example, the UV-Vis absorption spectra of thiazol-2-imine derivatives have been studied, showing distinct absorption maxima that are dependent on the molecular structure. researchgate.net Solvatochromism studies involve measuring the absorption spectra in a range of solvents with varying polarities. A shift in the maximum absorption wavelength (λmax) with solvent polarity can indicate changes in the dipole moment of the molecule upon electronic excitation. ijcce.ac.ir A red shift (bathochromic shift) to a longer wavelength suggests a more polar excited state, while a blue shift (hypsochromic shift) to a shorter wavelength indicates a less polar excited state. This information is valuable for understanding the electronic properties of these compounds. mdpi.com
X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemistry
X-ray crystallography stands as an unparalleled analytical technique for the definitive determination of the three-dimensional atomic arrangement of molecules. For derivatives of this compound, this methodology provides unequivocal evidence of their molecular architecture, including bond lengths, bond angles, and the spatial orientation of substituent groups. This technique has been instrumental in confirming stereochemistry, elucidating conformational preferences, and understanding intermolecular interactions within the crystal lattice.
Detailed research findings from single-crystal X-ray diffraction (SC-XRD) studies have provided profound insights into the structural nuances of various thiazole derivatives. For instance, the analysis of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate confirmed its E-configuration. nih.gov The study revealed that the benzylidenehydrazinyl moiety and the thiazole ring are nearly planar, with a dihedral angle of 8.41(9)° between them. nih.gov This planarity is a common feature in related structures, influencing the electronic and packing properties of the molecule.
Similarly, structural studies on analogs such as ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate showed that both molecules adopt a near-planar, V-shaped conformation. nih.gov This conformation is stabilized by intramolecular hydrogen bonds. The crystal packing of these compounds is dictated by different non-covalent interactions; the isopropyl derivative features molecular stacks linked by π(S)⋯π(C) interactions, while the nitro derivative forms chains through C—H⋯O hydrogen bonds, which are further cross-linked into sheets by π–π stacking. nih.gov
The power of X-ray crystallography is also evident in the structural elucidation of (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate, where the stereochemistry at two double bonds was unambiguously established. nih.gov The analysis showed that the thiazole and phenyl rings are not coplanar, exhibiting a significant twist relative to one another. nih.gov
The crystallographic data for several representative this compound derivatives and related structures are summarized in the tables below, showcasing the precise structural parameters obtained from these analyses.
Table 1: Crystal Data and Structure Refinement for Thiazole Derivatives
| Parameter | ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate nih.gov | ethyl Z-2-[2-amino-4-oxo-1,3-thiazol-5(4H)-yliden]-acetate researchgate.net | (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate nih.gov |
|---|---|---|---|
| Formula | C₁₂H₁₂N₄O₄S | C₇H₈N₂O₃S | C₁₆H₁₇N₃O₃S |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/n | P-1 | P2₁/c |
| a (Å) | 11.139(2) | 4.1057(9) | 11.9936(3) |
| b (Å) | 5.0933(10) | 10.394(2) | 13.9638(3) |
| c (Å) | 24.343(5) | 11.000(2) | 11.5126(4) |
| α (°) | 90 | 84.455(4) | 90 |
| β (°) | 95.82(3) | 72.175(2) | 108.939(3) |
| γ (°) | 90 | 67.277(2) | 90 |
| Volume (ų) | 1373.1(5) | 412.1 | 1823.70(9) |
| Z | 4 | 2 | 4 |
| R-factor (Rgt(F)) | Not specified | 0.047 | Not specified |
These crystallographic studies provide a definitive structural foundation, confirming the outcomes of synthetic pathways and serving as a basis for computational modeling and structure-activity relationship (SAR) studies. mdpi.comnih.gov The precise knowledge of the three-dimensional structure is crucial for understanding the molecule's interaction with biological targets.
Mechanistic Studies and Detailed Molecular Interactions of Ethyl Thiazol 2 Yl Amine Derivatives
Elucidation of Specific Molecular Targets and Biological Pathways
Research has identified that ethyl-thiazol-2-yl-amine derivatives can exert their effects by engaging with a variety of specific molecular targets, thereby influencing multiple biological pathways. A prominent area of investigation is their role as kinase inhibitors. nih.gov Certain novel (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives have demonstrated inhibitory activity against key protein kinases such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). nih.gov These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and angiogenesis, which are often dysregulated in cancer. nih.gov
Another significant target for this class of compounds is the c-Met kinase, a receptor tyrosine kinase that plays a vital role in tumor progression and metastasis. nih.gov Thiazole (B1198619) carboxamide derivatives have been designed as potential type II c-Met inhibitors, which bind not only to the ATP active site but also to an adjacent hydrophobic region, stabilizing the inactive 'DFG-out' conformation of the kinase. nih.gov Furthermore, the hypoxia-inducible factor-1α (HIF-1α) pathway, which is implicated in tumor angiogenesis and growth, has been identified as another therapeutic target for thiazole derivatives. researchgate.net
Beyond oncology, these derivatives have been found to modulate the activity of receptors in the central nervous system. Specifically, certain thiazole derivatives act as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for excitatory neurotransmission. nih.govmdpi.com They can act as negative allosteric modulators, inhibiting receptor function and presenting potential for neuroprotective applications. mdpi.com Additionally, some N-(benzo[d]thiazol-2(3H)-ylidene) carboxamide derivatives have shown high affinity and selectivity as agonists for cannabinoid CB2 receptors, which are involved in inflammatory processes. researchgate.net
Table 1: Molecular Targets of this compound Derivatives This table summarizes identified molecular targets and the corresponding class of thiazole derivatives that interact with them.
| Derivative Class | Molecular Target(s) | Associated Biological Pathway(s) |
| (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamides | EGFR, HER2, VEGFR-2, CDK2 | Cell Proliferation, Angiogenesis |
| Thiazole Carboxamides | c-Met Kinase | Tumor Progression, Metastasis |
| General Thiazole Derivatives | Hypoxia-Inducible Factor-1α (HIF-1α) | Tumor Angiogenesis, Tumor Growth |
| Thiazole-Carboxamides | AMPA Receptors (e.g., GluA2) | Excitatory Neurotransmission |
| N-(benzo[d]thiazol-2(3H)-ylidene) carboxamides | Cannabinoid Receptor 2 (CB2) | Inflammatory Response |
| 4-(2,4-diethoxyphenyl)thiazol-2-amine derivatives | Poly(ADP-Ribose) Polymerase-1 (PARP-1) | DNA Repair |
Modulation of Key Cellular Processes, such as Cell Proliferation and Apoptosis
The interaction of this compound derivatives with their molecular targets translates into significant modulation of fundamental cellular processes, most notably cell proliferation and apoptosis (programmed cell death). nih.gov A substantial body of research has focused on the anticancer potential of these compounds, demonstrating their ability to inhibit the growth of various human cancer cell lines. rsc.orgresearchgate.net
For instance, a series of thiazole-conjugated amino acid derivatives exhibited moderate to good cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. rsc.org Specifically, certain thiazole–valine hybrids and compounds with a 2-pyridyl substituent at the C-4 position of the thiazole core displayed cytotoxicities comparable or superior to the standard chemotherapeutic agent 5-fluorouracil. nih.gov Similarly, studies on (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives revealed exceptional cytotoxicity against various cancer cell lines, with specific compounds showing IC₅₀ values in the low micromolar range against MCF-7 cells. nih.gov
The antiproliferative activity of these compounds is often linked to their ability to induce cell cycle arrest and promote apoptosis. nih.gov Several thiazole derivatives have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle, thereby halting cell division. nih.govnih.gov This cell cycle arrest is frequently followed by the induction of apoptosis, a key mechanism for eliminating cancerous cells. nih.govresearchgate.net The combination of inhibiting proliferation and actively inducing cell death underscores the therapeutic potential of these molecules in oncology. nih.gov
Table 2: Cytotoxic and Cellular Effects of Selected Thiazole Derivatives This table presents the effects of specific thiazole derivatives on cancer cell lines, including IC₅₀ values and observed cellular responses.
| Derivative Class/Compound | Cell Line(s) | IC₅₀ Value (µM) | Observed Cellular Effect(s) |
| Thiazole-amino acid hybrid 5ac | A549, HeLa, MCF-7 | 4.57–6.71 | Cytotoxicity |
| Thiazole-amino acid hybrid 5ad | A549, HeLa, MCF-7 | 3.68–8.51 | Cytotoxicity |
| Indole-carboxamide derivative 6i | MCF-7 | 6.10 ± 0.4 | Cytotoxicity, Cell cycle arrest at G2/M phase, Apoptosis induction |
| Indole-carboxamide derivative 6v | MCF-7 | 6.49 ± 0.3 | Cytotoxicity, Cell cycle arrest at G2/M phase, Apoptosis induction |
Analysis of Binding Conformations and Critical Residue Interactions in Ligand-Receptor Complexes
To understand the molecular basis of their activity, computational docking and structural analysis studies have been employed to investigate the binding conformations of this compound derivatives within the active sites of their target receptors. nih.govresearchgate.net These studies provide critical insights into the specific amino acid residues that are essential for ligand-receptor recognition and stabilization.
In the context of kinase inhibition, docking studies have revealed that thiazole derivatives can form key interactions within the ATP-binding pocket of enzymes like EGFR, HER2, and VEGFR-2. nih.gov For c-Met kinase inhibitors, the design incorporates a thiazole carboxamide moiety specifically for its ability to form hydrogen-bonding interactions with the kinase hinge region, a common feature of effective kinase inhibitors. nih.gov The mesoionic nature of the related thiadiazole ring, a bioisostere of thiazole, is thought to allow such analogs to cross cellular membranes and interact effectively with biological targets. nih.gov
For derivatives targeting AMPA receptors, research has identified critical residues in the pre-M1, M3, and M4 helices, as well as the S2-M4 linker of the receptor, that are pivotal for compound binding. nih.gov The pharmacophore groups on the thiazole derivatives, such as carbonyl groups and aromatic rings, are believed to interact with these amino acids, leading to receptor inhibition. nih.gov Similarly, for the cannabinoid CB2 receptor, rational design has led to N-(benzo[d]thiazol-2(3H)-ylidene) carboxamide derivatives that exhibit high-affinity binding, with Ki values in the picomolar to low nanomolar range. researchgate.net These detailed molecular interaction analyses are crucial for the structure-activity relationship (SAR) studies needed to optimize lead compounds for improved potency and selectivity. mdpi.com
Table 3: Ligand-Receptor Interactions of Thiazole Derivatives This table outlines the interactions between specific thiazole derivatives and their biological targets at the molecular level.
| Derivative Class | Target Receptor/Enzyme | Key Interacting Residues/Regions | Type of Interaction(s) |
| Thiazole Carboxamides | c-Met Kinase | Hinge region | Hydrogen bonding |
| Thiazole Derivatives | AMPA Receptors | Residues in pre-M1, M3, M4 helices, and S2-M4 linker | Not specified in detail |
| Indole-carboxamide derivatives | EGFR, HER2, VEGFR-2 | ATP-binding site residues | Improved binding affinity |
| N-(benzo[d]thiazol-2(3H)-ylidene) carboxamides | Cannabinoid CB2 Receptor | Not specified in detail | High-affinity binding |
Structure Activity Relationship Sar Studies of Ethyl Thiazol 2 Yl Amine Analogues
Systematic Investigation of Substituent Effects on Biological Activity
The biological profile of thiazole (B1198619) derivatives can be finely tuned by introducing different substituents at various positions on the thiazole ring and its associated moieties. globalresearchonline.net These modifications alter the molecule's physicochemical properties, such as electron distribution, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets.
The incorporation of additional heterocyclic rings into the ethyl-thiazol-2-yl-amine scaffold significantly modulates biological activity. The nature of the appended heterocycle can influence target binding, selectivity, and pharmacokinetic properties.
Research has shown that creating hybrid molecules by linking the thiazole core to other heterocyclic systems can lead to potent biological activity. For instance, acridine–thiazole hybrids have demonstrated potent acetylcholinesterase (AChE) inhibitory activity. acs.org Similarly, benzofuranylthiazole and coumarylthiazole derivatives have been reported as moderate dual inhibitors of AChE and butyrylcholinesterase (BuChE). acs.org
In the context of antimicrobial agents, analogues containing thiophene (B33073) and indole (B1671886) moieties have shown good activity. science.gov The design and synthesis of compounds featuring more than one thiazole ring have also been shown to enhance therapeutic effects. mdpi.comresearchgate.net For example, linking thiazole to other heterocycles like pyrazoline, triazole, and quinoline (B57606) has been a successful strategy in developing new antimicrobial agents. nih.gov The specific nature and orientation of these linked heterocyclic rings are critical for activity. For example, in a series of DNA gyrase inhibitors, a 3-pyridyl moiety attached to the thiazole ring improved activity by 5- to 10-fold compared to analogues with other substituents, an effect attributed to an additional hydrogen bond formed with an arginine residue in the binding pocket. nih.gov
The electronic and steric characteristics of substituents on the thiazole ring or associated aryl rings are critical determinants of biological activity. researchgate.net
Electronic Effects: The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can drastically alter the reactivity and binding affinity of the molecule. globalresearchonline.net
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) on a phenyl ring attached to the thiazole scaffold have been found to increase antibacterial activity. science.gov In some series, methyl groups (an EDG) on the thiazole ring also had a noticeable effect on the ring's basicity and nucleophilicity. globalresearchonline.net
Electron-Withdrawing Groups (EWGs): Conversely, EWGs such as chloro (-Cl), nitro (-NO2), fluoro (-F), and bromo (-Br) tend to increase antifungal activity. science.gov Chlorine-containing derivatives have also shown high potency in cytotoxic assays against cancer cell lines. nih.gov The position of the EWG is also crucial; for instance, a chlorine substitution at the meta position of a phenyl ring was found to be far superior for antimigration activity compared to a substitution at the ortho position. acs.org
Steric Effects: The size and shape of substituents play a significant role in how a molecule fits into its biological target's binding site.
In a series of 11β-HSD1 inhibitors based on a 2-(cyclohexylamino)thiazol-4(5H)-one core, the introduction of a larger hydrophobic substituent at the amino group led to an increase in potency. mdpi.com
Modifications at the 5-position of the thiazole ring showed that bulkier groups could be beneficial. For example, a derivative with an isobutyl group (3d) was more potent than those with smaller ethyl (3b) or propyl (3c) groups. mdpi.com
However, very small changes can also lead to a loss of activity. In one study of N-(thiazol-2-yl)-benzamide analogs, extending a methyl group at the 4-position to an ethyl group resulted in an inactive compound. nih.gov Interestingly, introducing a much bulkier tert-butyl group at the same position yielded a fairly potent analog, highlighting the complex nature of steric interactions. nih.gov
The following table illustrates the impact of substituents at the 5-position of a 2-(cyclohexylamino)thiazol-4(5H)-one ring on inhibitory activity against 11β-HSD1. mdpi.com
| Compound | R Substituent at 5-position | IC₅₀ (µM) for 11β-HSD1 Inhibition |
| 3b | Ethyl | 0.57 |
| 3c | n-Propyl | 0.4 |
| 3d | Isobutyl | 0.08 |
| 3e | n-Butyl | 0.3 |
| 3f | Phenyl | 0.17 |
| 3g | 4-Bromophenyl | 0.07 |
| 3h | Spirocyclohexyl | 0.04 |
| 3i | Spirocyclopentyl | 0.09 |
The linker or bridge connecting the core thiazole moiety to other parts of the molecule is a key element for modulating activity. Amide and thioether bridges are commonly employed linkers.
The amide bond in N-(thiazol-2-yl)-benzamide analogues is a central feature. SAR studies on this scaffold revealed that modifications on both the thiazole and the phenyl rings flanking the amide bridge significantly impact potency. nih.gov A comparison of amides and their corresponding reduced amine analogues in a series of cholinesterase inhibitors showed no significant general difference in activity, except for specific substituent-dependent effects, indicating that the rigidity and hydrogen-bonding capability of the amide linker can be crucial in certain contexts. academie-sciences.fr For instance, a benzyl-substituted amine was more active than its corresponding phenyl-substituted amide, suggesting that the increased flexibility of the amine bridge was beneficial in that specific case. academie-sciences.fr
In other studies, thioether linkages have been used to connect thiazole rings to other heterocyclic systems, such as pyrimidinyl benzimidazoles, with the resulting compounds showing potent antimicrobial activity. researchgate.net The length, rigidity, and chemical nature of these bridging units are critical for correctly orienting the key pharmacophoric elements within the target's active site.
Scaffold Modifications, Bioisosteric Replacements, and Privileged Structures
Modifying the core scaffold of this compound is a key strategy for optimizing drug-like properties. This often involves bioisosteric replacement, where a functional group is replaced with another group of similar size, shape, and electronic character to improve potency, selectivity, or pharmacokinetic parameters.
The amide bond, a common feature in many thiazole-based drugs, is often a target for bioisosteric replacement due to its potential for metabolic instability. Common bioisosteres for the amide group include:
1,2,3-Triazoles: This heterocycle is a well-established amide surrogate that can mimic its planarity and dipole moment. nih.gov
Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazoles are frequently used to replace amide bonds, often leading to improved metabolic stability and membrane permeability. nih.gov
Sulfonamides: The SO₂ group is isosteric with the carbonyl (C=O) group of an amide, making sulfonamides a structurally related bioisostere. nih.gov
Scaffold hopping, where the core thiazole structure is replaced by another heterocycle, is another important strategy. For example, the thiazole ring itself is part of a class of "privileged structures," which are molecular frameworks capable of binding to multiple biological targets. nih.gov Modifications can also involve altering the thiazole ring itself, for instance, by using a thiazolidin-4-one scaffold, which has been explored for developing inhibitors of HIV-1 reverse transcriptase. Bioisosteric replacements on the thiazolidin-4-one scaffold, such as replacing a -CH= group in a phenyl ring with a nitrogen atom (-N=), have been successfully applied. researchgate.net
Pharmacophore Elucidation and Identification of Essential Structural Features for Enhanced Activity
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. For thiazole-based compounds, several key features have been identified.
For a series of DNA gyrase inhibitors, the 2-aminothiazole (B372263) moiety was deemed essential as it contains a critical hydrogen bond acceptor-donor interaction pattern. nih.gov Furthermore, a hydrogen bond acceptor on the para position of an attached phenyl ring was also identified as a key feature for enzymatic activity. nih.gov
In the development of allosteric inhibitors for the protein kinase CK2, the 4-(4-phenylthiazol-2-ylamino)benzoic acid scaffold was identified as a key pharmacophore. nih.gov Detailed modeling and SAR led to the understanding that a naphthalene (B1677914) ring was superior to a phenyl ring at the 4-position of the thiazole, and specific substitutions on the benzoic acid portion were crucial for submicromolar potency. nih.gov
Ultimately, a successful pharmacophore model for this compound analogues typically includes:
The core thiazole ring, acting as a central scaffold.
A hydrogen bond donor/acceptor system, often involving the 2-amino group.
Specific hydrophobic/aromatic regions, defined by substituents on the thiazole ring or linked aryl groups.
Defined steric volumes that dictate favorable and unfavorable regions for substitution.
By integrating these SAR and pharmacophore insights, medicinal chemists can rationally design novel this compound analogues with improved biological profiles.
Advanced Computational and Theoretical Investigations of Ethyl Thiazol 2 Yl Amine
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular structure, reactivity, and various spectroscopic parameters.
Density Functional Theory (DFT) has become a standard and effective method for evaluating the structural and electronic properties of organic molecules, including thiazole (B1198619) derivatives. irjweb.com This approach is used to determine the distribution of electrons within the molecule, which governs its chemical behavior. Key reactivity descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily polarized.
For thiazole derivatives, DFT calculations, often using the B3LYP functional, have been employed to compute these electronic properties. irjweb.comresearchgate.net The analysis of these frontier orbitals helps in understanding the charge transfer interactions occurring within the molecule. irjweb.com
Table 1: Representative Frontier Orbital Energies for a Thiazole Derivative Calculated using DFT at the B3LYP/6-311G(d,p) level of theory. Data is illustrative for the thiazole class of compounds.
| Parameter | Energy (eV) |
| HOMO Energy | -5.5293 |
| LUMO Energy | -0.8302 |
| HOMO-LUMO Energy Gap (ΔE) | 4.6991 |
Source: Adapted from findings on N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine. irjweb.com
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and determining their relative energies. Quantum chemical methods are used to perform geometry optimization, a process that finds the lowest energy (most stable) structure of the molecule.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To understand how Ethyl-thiazol-2-YL-amine might function as a therapeutic agent, it is crucial to study its interactions with specific protein targets. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used for this purpose.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein's active site. physchemres.org This technique models the interaction between the small molecule (ligand) and the protein receptor to predict the binding mode and estimate the strength of the interaction, often expressed as a docking score.
For the thiazole class of compounds, docking studies have been instrumental in elucidating their mechanism of action against various biological targets. nih.govnih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's binding pocket. physchemres.orgresearchgate.net For example, molecular docking of thiazole derivatives has suggested potential binding within the active sites of enzymes like Enoyl ACP reductase and tubulin. nih.govnih.gov
Table 2: Illustrative Amino Acid Interactions for Thiazole Derivatives in a Protein Active Site
| Interaction Type | Interacting Amino Acid Residues |
| Hydrogen Bonding | Ser157, Gly244 |
| Hydrophobic Interactions | Ile155, Ile160, Cys242, Ile243 |
Source: Adapted from docking studies of 2-amino thiazole derivatives with NADPH Oxidase. researchgate.net
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, evaluating the stability of the complex over time. physchemres.org MD simulations track the movements of every atom in the ligand-protein system over a period of nanoseconds, providing insights into the flexibility of the complex and the persistence of key interactions.
Following MD simulations, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy. physchemres.org This value provides a more accurate estimation of the binding affinity than docking scores alone. These calculations are crucial for comparing the binding strengths of different derivatives and for understanding how modifications to the ligand structure might impact its affinity for the target protein.
Rational Drug Design Approaches
The insights gained from quantum chemical calculations, docking, and MD simulations form the foundation of rational drug design. This strategy uses computational modeling to guide the development of new and more effective drug candidates. rsc.org
By understanding the electronic properties and the specific binding interactions of a lead compound like this compound, chemists can make targeted modifications to its structure. For instance, if DFT calculations indicate a region of the molecule is highly nucleophilic, and docking studies show this region is near a polar amino acid, a modification could be proposed to enhance a hydrogen bonding interaction.
Furthermore, techniques such as 3D Quantitative Structure-Activity Relationship (3D-QSAR) can be employed. physchemres.org These models correlate the 3D structural and electronic features of a series of molecules with their biological activity, leading to the design of new compounds with potentially higher potency. physchemres.org This iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. nih.gov
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Methodologies
Both SBDD and LBDD are foundational strategies in modern drug discovery, and their application has been pivotal in the development of derivatives containing the thiazol-2-amine core.
Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the biological target, typically a protein or enzyme. In the context of thiazole derivatives, SBDD has been used to design potent inhibitors for various targets. For instance, a study focused on designing novel 2-oxoindolin-3-ylidene thiazole derivatives was inspired by the pharmacophoric features of sunitinib, a known VEGFR-2 inhibitor. nih.gov The thiazole ring served as a central linker, and molecular docking studies confirmed strong binding interactions within the VEGFR-2 active site. nih.gov This approach allows researchers to visualize how compounds like this compound and its analogs fit into a receptor's binding pocket, enabling the rational design of modifications to enhance binding affinity and selectivity.
Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. This methodology uses a set of known active ligands to build a model that defines the essential structural features required for biological activity. A key LBDD technique is pharmacophore modeling, which was successfully used to identify potent thiazol-2-amine derivatives as fibroblast growth factor receptor 1 (FGFR1) inhibitors. nih.gov By analyzing a set of known inhibitors, a pharmacophore model was generated and used to screen virtual compound libraries, leading to the discovery of promising new leads. nih.gov Similarly, the design of N-(thiazol-2-yl) furanamide derivatives as androgen receptor (AR) antagonists involved optimizing a lead compound based on the structural requirements for activity, a classic LBDD approach. acs.org
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational techniques used to correlate the chemical structure of a compound with its biological activity. These models are invaluable for predicting the activity of novel compounds and understanding the key molecular properties that govern their efficacy.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. For thiazole-containing scaffolds, both 2D-QSAR and 3D-QSAR models have been developed. A 2D-QSAR study on 1,3-thiazine derivatives targeting the H1N1 neuraminidase enzyme successfully created models with high predictive ability, identifying key descriptors influencing inhibitory activity. nih.gov 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric and electrostatic fields of the molecules. Such studies on 2-oxoquinoline arylaminothiazole derivatives helped identify the pharmacophoric features contributing to their tubulin inhibitory activity. scielo.org.mx These models are validated internally and externally to ensure their robustness and predictive power. scielo.org.mx
Pharmacophore Modeling identifies the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. In a study targeting FGFR1, a quantitative pharmacophore model was generated from a training set of 28 known inhibitors. nih.gov This model was then validated using a test set of 126 compounds before being used for virtual screening, demonstrating the power of this technique to distill the essential features of active ligands into a predictive query. nih.gov
| QSAR Model | Technique | Correlation Coefficient (R²) (Training Set) | Predictive Ability (Q²) | Target |
| GFA-MLR Model | 2D-QSAR | 0.9192 | 0.8767 | H1N1 Neuraminidase nih.gov |
| CoMFA Model | 3D-QSAR | 0.9620 | 0.643 | H1N1 Neuraminidase nih.gov |
| CoMSIA Model | 3D-QSAR | 0.8770 | 0.702 | H1N1 Neuraminidase nih.gov |
| CoMFA Model | 3D-QSAR | 0.985 | 0.701 | Tubulin scielo.org.mx |
| CoMSIA Model | 3D-QSAR | 0.978 | 0.613 | Tubulin scielo.org.mx |
This table presents representative statistical parameters from various QSAR studies on thiazole-related compounds, illustrating the robustness of the models developed.
Virtual Screening and Lead Optimization Strategies in silico
In silico techniques are instrumental in rapidly screening vast chemical libraries and refining lead compounds to improve their therapeutic potential.
Virtual Screening (VS) is a computational method used to search large databases of compounds for molecules that are likely to bind to a drug target. This process can be ligand-based or structure-based. A successful example involved using a validated pharmacophore model for FGFR1 inhibitors as a query to screen a database of 400,000 virtual molecules. nih.gov This initial screening retrieved 2,800 hits, which were then filtered based on their fit value and subjected to molecular docking studies to analyze their binding modes and reduce false positives. nih.gov This hierarchical approach efficiently narrows down a large library to a manageable number of high-priority candidates for synthesis and biological testing.
Lead Optimization involves the iterative modification of a promising lead compound to enhance its activity, selectivity, and pharmacokinetic properties. Computational tools are heavily used in this phase. For example, in the development of N-(thiazol-2-yl) furanamide derivatives as AR antagonists, a lead compound was structurally optimized to improve metabolic stability and reduce blood-brain barrier (BBB) penetration. acs.org By replacing a 1,2,4-thiadiazole (B1232254) scaffold with a 2,4-substituted thiazole, researchers achieved comparable potency while improving the drug-like properties of the molecule. acs.org Such in silico modifications, followed by computational re-evaluation, guide synthetic efforts toward the most promising candidates.
In Silico ADMET Prediction and Advanced Bioavailability Analysis
A critical aspect of drug development is ensuring that a compound has a favorable profile for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Predicting these properties computationally allows for the early identification of potential liabilities, saving significant resources.
Numerous studies on thiazole derivatives incorporate in silico ADMET predictions. nih.govresearchgate.netnih.gov These analyses typically evaluate a range of parameters, including oral bioavailability, permeability, and potential toxicity. For a series of thiazolidin-2,4-dione derivatives, in silico ADME studies revealed that the compounds were drug-like and possessed favorable pharmacokinetic and safety profiles. researchgate.netnih.gov Key parameters often assessed include:
Lipinski's Rule of Five: An indicator of drug-likeness and oral bioavailability. researchgate.net
Caco-2 Permeability: Predicts intestinal absorption. derpharmachemica.com
Blood-Brain Barrier (BBB) Penetration: Assesses the likelihood of a compound crossing into the central nervous system. derpharmachemica.com
Human Intestinal Absorption (HIA): Estimates the extent of absorption from the gut. researchgate.net
Toxicity Prediction: Flags potential carcinogenicity or other toxic effects. researchgate.net
These computational predictions help prioritize compounds that are more likely to succeed in later stages of preclinical and clinical development. nih.gov
| ADMET Parameter | Predicted Value/Descriptor | Significance |
| Molecular Weight | < 500 g/mol | Oral Bioavailability (Lipinski's Rule) researchgate.net |
| LogP | < 5 | Lipophilicity & Permeability (Lipinski's Rule) derpharmachemica.com |
| H-Bond Donors | < 5 | Permeability (Lipinski's Rule) |
| H-Bond Acceptors | < 10 | Permeability (Lipinski's Rule) |
| TPSA | < 140 Ų | Cell Membrane Permeability derpharmachemica.com |
| Caco-2 Permeability | High/Low | Intestinal Absorption Prediction derpharmachemica.com |
| BBB Permeability | High/Low | CNS Side Effect Prediction derpharmachemica.com |
| Carcinogenicity | Non-carcinogenic | Safety Profile researchgate.net |
This table outlines common in silico ADMET parameters and their importance in assessing the drug-like properties of compounds like this compound and its derivatives.
Cutting Edge Applications of Ethyl Thiazol 2 Yl Amine in Specialized Research Domains
Advanced Building Blocks in Complex Organic Synthesis
The 2-aminothiazole (B372263) framework, the core of Ethyl-thiazol-2-YL-amine, is a cornerstone in the synthesis of complex organic molecules. Its utility stems from the multiple reactive sites on the thiazole (B1198619) ring and the amino group, which allow for diverse chemical modifications.
One of the most classic and widely used methods for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis. nih.govderpharmachemica.com This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. derpharmachemica.com this compound itself can be synthesized or, more commonly, its structural motif is incorporated into larger molecules by selecting the appropriate starting materials for such condensation reactions. derpharmachemica.comnih.gov
Beyond its initial synthesis, the this compound scaffold serves as a versatile intermediate. The amino group can be readily acylated, alkylated, or used in condensation reactions to build more elaborate structures. nih.govscribd.com For example, reactions with various acid chlorides or isothiocyanates can produce a library of amide or thiourea derivatives, respectively, each with potentially unique properties. nih.govmdpi.com These synthetic routes are crucial for creating novel compounds for further investigation in drug discovery and materials science.
Key Synthetic Transformations Involving the 2-Aminothiazole Scaffold:
| Reaction Type | Reagents | Outcome | Synthetic Importance |
|---|---|---|---|
| Hantzsch Synthesis | α-Haloketones, Thioureas | Formation of the 2-aminothiazole ring | Fundamental method for creating the core scaffold. derpharmachemica.com |
| N-Acylation | Acyl Halides, Carboxylic Acids | Formation of amide derivatives | Introduces diverse functional groups, modifying biological activity. nih.gov |
| N-Alkylation | Alkyl Halides | Formation of secondary/tertiary amines | Modifies solubility and steric properties. scribd.com |
| Condensation | Aldehydes, Ketones | Formation of Schiff bases (imines) | Creates intermediates for further cyclization or functionalization. scribd.com |
| Cyclization | Bifunctional Reagents (e.g., α,β-unsaturated ketones) | Construction of fused heterocyclic systems (e.g., thiazolo[3,2-a]pyrimidines) | Access to more complex and rigid molecular architectures. mdpi.commdpi.com |
These synthetic strategies allow chemists to use the this compound core to systematically build libraries of compounds for screening in various applications. acs.org The ability to easily diversify the structure makes it an invaluable building block in the pursuit of novel functional molecules. mdpi.com
Utilization in Sophisticated Biochemical Assays and Enzyme Mechanism Studies
Derivatives of the 2-aminothiazole scaffold are frequently employed as molecular probes and inhibitors in biochemical assays to study enzyme mechanisms. Their ability to interact with the active sites of various enzymes makes them valuable tools for understanding biological pathways and for identifying potential therapeutic targets.
Research has shown that 2-aminothiazole derivatives can act as potent inhibitors for a range of enzymes through various binding interactions. The nitrogen and sulfur atoms in the thiazole ring can participate in hydrogen bonding and coordination with metal ions in enzyme active sites, while substituents on the ring and the amino group can form hydrophobic and electrostatic interactions.
Examples of Enzyme Inhibition by 2-Aminothiazole Derivatives:
| Enzyme Class | Specific Enzyme(s) | Type of Inhibition | Research Findings |
|---|---|---|---|
| Hydrolases | Carbonic Anhydrase (hCA I & II), Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Competitive Inhibition | Specific derivatives showed potent inhibition, with Ki values in the nanomolar to low micromolar range. nih.gov |
| Hydrolases | α-Glucosidase | Competitive Inhibition | Several thiazole derivatives demonstrated stronger inhibitory activity than the standard drug, acarbose (B1664774). nih.gov |
| Oxidoreductases | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Competitive Inhibition | Certain derivatives were identified as highly potent and selective inhibitors, crucial for metabolic studies. mdpi.com |
| Kinases | Cyclooxygenase (COX-1 & COX-2) | Competitive Inhibition | Thiazole carboxamides showed potent, selective inhibition of COX enzymes, relevant to inflammation and cancer research. acs.org |
In these studies, libraries of 2-aminothiazole derivatives are often synthesized and screened to establish structure-activity relationships (SAR). nih.gov By systematically altering the substituents, researchers can map the chemical features required for potent and selective inhibition. For instance, studies on acetylcholinesterase inhibitors revealed that specific thiazole–thiazolidine hybrids displayed potent activity, providing insights into the enzyme's active site topology. acs.org Molecular docking studies often complement these biochemical assays, providing a computational model of how the inhibitor binds to the enzyme, further elucidating the mechanism of action. nih.govnih.gov
Exploratory Applications in Material Science and Novel Chemical Processes
The unique electronic properties of the thiazole ring make this compound and related structures attractive candidates for applications in material science. The thiazole ring is an electron-deficient system, which can be incorporated into larger conjugated polymers to tailor their optical and electronic characteristics. mdpi.com
One of the most promising areas is the development of porous organic polymers (POPs). osti.gov By using building blocks containing thiazole or thiazolothiazole units, researchers can create materials with high surface areas and specific functionalities. These POPs are being investigated for applications such as gas storage and separation, where the nitrogen and sulfur atoms of the thiazole units can enhance the selective uptake of gases like CO2. osti.gov
Furthermore, thiazole-containing polymers are being explored for use in organic electronics. researchgate.net They can be synthesized to act as donor materials in polymer solar cells (PSCs). researchgate.net The electronic properties, such as the band gap and energy levels, can be fine-tuned by copolymerizing thiazole-based units with other aromatic structures. This allows for the rational design of materials optimized for light absorption and charge transport.
Emerging Applications in Material Science:
| Application Area | Material Type | Function of Thiazole Moiety | Key Findings |
|---|---|---|---|
| Gas Separation/Storage | Porous Organic Polymers (POPs) | Provides CO2-philic sites (N and S atoms) | Thiazolothiazole-based POPs show good porosity and selective CO2 uptake. osti.gov |
| Organic Electronics | Conjugated Polymers | Acts as an electron-deficient unit to tune band gap and energy levels | Thiazolothiazole-based copolymers used as donor materials in polymer solar cells achieve notable power conversion efficiencies. researchgate.net |
| Sensors | Fluorescent Polymers | Part of a π-conjugated system for fluorescence | Thiazolothiazole systems are studied for their potential in electro-optics and fluorescence applications. osti.gov |
| Dyes | Cyanine (B1664457) Dyes | Forms the core chromophore | The thiazole ring is a key component in cyanine dyes used as photographic sensitizers. nih.gov |
The synthesis of these advanced materials often involves novel chemical processes, such as catalyst-free solvothermal methods or direct arylation polymerization, highlighting the dual role of the thiazole scaffold as both a functional component and a building block for new synthetic methodologies. osti.govresearchgate.net
Strategic Contributions to Advanced Drug Development and Therapeutic Agent Discovery
The 2-aminothiazole scaffold is a highly "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents. nih.gov Its prevalence is due to its favorable physicochemical properties and its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities. mdpi.comdergipark.org.tr This scaffold is a key component in several FDA-approved drugs, such as the kinase inhibitor Dasatinib, used to treat certain types of cancer. nih.govnih.gov
The versatility of the 2-aminothiazole core allows medicinal chemists to design and synthesize derivatives targeting a wide range of diseases. By modifying the substituents at various positions on the thiazole ring and the amino group, researchers can optimize potency, selectivity, and pharmacokinetic properties. dergipark.org.tr This has led to the development of compounds with anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. mdpi.comscholarsresearchlibrary.com
Therapeutic Areas for 2-Aminothiazole Derivatives:
| Therapeutic Area | Biological Target(s) | Example Activity of Derivatives | Reference |
|---|---|---|---|
| Oncology | Kinases (e.g., ALK, c-Met, Src/Abl), Tubulin, PI3K | Potent and selective inhibition of cancer cell line proliferation (leukemia, breast, lung). nih.govnih.gov | nih.govnih.gov |
| Infectious Diseases | Bacterial and Fungal Enzymes | Broad-spectrum antibacterial and antifungal activity. mdpi.com | mdpi.com |
| Inflammatory Diseases | COX-1/COX-2, other inflammatory mediators | Significant anti-inflammatory effects in preclinical models. | acs.org |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Potent enzyme inhibition relevant to Alzheimer's disease. | nih.gov |
| Metabolic Diseases | α-Glucosidase, 11β-HSD1 | Inhibition of enzymes involved in diabetes and metabolic syndrome. nih.govmdpi.com | nih.govmdpi.com |
The strategic contribution of the this compound scaffold lies in its role as a foundational template for combinatorial chemistry and structure-based drug design. For example, extensive research has documented how different substitutions on the 2-aminothiazole ring lead to potent and selective inhibitory activity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia. nih.govnih.gov The ability to synthesize large libraries of these compounds facilitates high-throughput screening, accelerating the discovery of new lead compounds for novel therapeutic agents. acs.org
Q & A
Q. What are the standard synthetic protocols for preparing ethyl-thiazol-2-yl-amine and its derivatives?
this compound derivatives are typically synthesized via cyclocondensation or nucleophilic substitution. A common method involves refluxing thiourea with α-bromoacetophenones in ethanol to form the thiazole core, followed by condensation with ethylamine or other amines. For example, veratraldehyde and 2-amino-4-phenylthiazole in ethanol with acetic acid yield Schiff base derivatives via reflux . Similarly, phenylthiazol-2-amines are synthesized using thiourea and α-bromoacetophenones in ethanol, with purification via recrystallization . Key Considerations :
- Solvent choice (ethanol, chloroform) impacts reaction efficiency.
- Acid catalysts (e.g., acetic acid) accelerate imine formation in condensation steps.
- Reflux time (6–8 hours) ensures completion.
Q. How are purification and characterization of this compound derivatives optimized?
Purification often involves recrystallization from ethanol or ethyl acetate . Characterization employs:
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity (e.g., aromatic protons in thiazole rings).
- Mass Spectrometry (MS) : Validates molecular weight.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typical) .
Data Table :
| Technique | Application | Example Data |
|---|---|---|
| -NMR | Proton environment analysis | δ 7.2–8.1 ppm (aromatic H) |
| HPLC | Purity assessment | Retention time: 4.2 min, 98% purity |
Q. What analytical methods validate the electronic properties of this compound derivatives?
UV-Vis spectroscopy and cyclic voltammetry are used to study electronic transitions and redox behavior. For example, electron-withdrawing groups (EWGs) on the thiazole ring shift absorption maxima due to altered conjugation .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in multicomponent reactions?
Substituents dictate reaction pathways. Electron-deficient aryl glyoxals (e.g., nitro or cyano groups) favor imidazothiazole formation via nucleophilic attack, while electron-rich substituents lead to side products. For instance, EWGs on both aryl glyoxal and aryl amine yield N,3-diphenylbenzo[d]imidazo[2,1-b]thiazol-2-amine, as shown in Table 2 of . Mechanistic Insight :
- EWGs increase electrophilicity of carbonyl groups, accelerating cyclization.
- Steric hindrance from bulky substituents may reduce yields.
Q. What computational methods model the electronic structure and thermodynamic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is used to calculate:
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for antimicrobial activity?
SAR studies correlate substituent position and bioactivity. For example:
- 4-Phenyl substitution : Enhances lipophilicity, improving membrane penetration.
- Electron-donating groups (EDGs) : Increase basicity of the amine, enhancing interaction with microbial targets .
Experimental Design : - Synthesize derivatives with varied substituents (e.g., -OCH₃, -CF₃).
- Test against Gram-positive/negative bacteria via MIC assays.
Q. What strategies optimize reaction yields in the synthesis of this compound analogs?
Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction determines bond lengths, angles, and packing. For example, bis(benzothiazol-2-ylmethyl)amine structures reveal planar thiazole rings with C–C bond lengths averaging 1.39 Å . Data Example :
| Parameter | Value |
|---|---|
| R factor | 0.029 |
| Data-to-parameter ratio | 18.7 |
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
